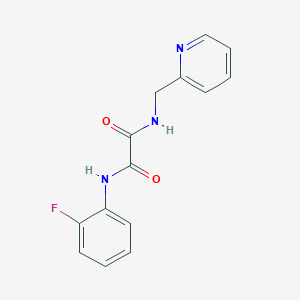![molecular formula C13H14BrFN4O2 B2360586 (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol CAS No. 2094499-13-3](/img/structure/B2360586.png)
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol is a complex organic compound with the molecular formula C13H14BrFN4O2. This compound is notable for its unique structure, which includes a brominated imidazo[1,2-a]pyrazine core, a fluorinated piperidine ring, and a methanol group. It is used in various scientific research applications due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Bromination: The imidazo[1,2-a]pyrazine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination of the piperidine ring: The piperidine ring is fluorinated using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Coupling reactions: The brominated imidazo[1,2-a]pyrazine core and the fluorinated piperidine ring are coupled together using a suitable coupling agent.
Introduction of the methanol group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
- (1-{6-Chloroimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol
- (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-methylpiperidin-3-yl)methanol
- (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)ethanol
Uniqueness
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methanol group, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrazin-3-yl)-[3-fluoro-3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN4O2/c14-10-6-19-9(4-17-11(19)5-16-10)12(21)18-3-1-2-13(15,7-18)8-20/h4-6,20H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKHAMAHOFPZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C3N2C=C(N=C3)Br)(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
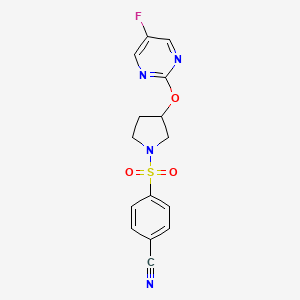
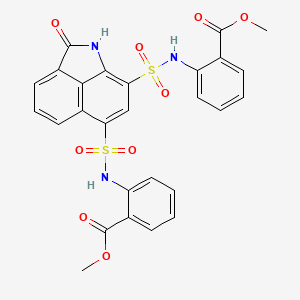
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)
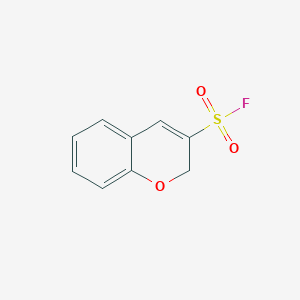
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
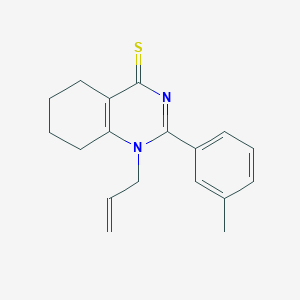
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)
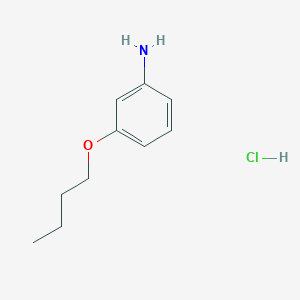
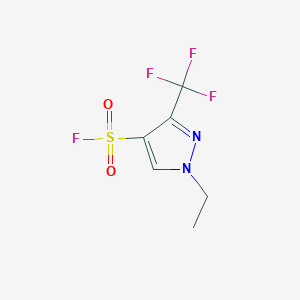
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)
